molecular formula C10H12FNO B2812977 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1566907-84-3

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B2812977
M. Wt: 181.21
InChI Key: PPLULIZSMKVKII-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is a class of organic compounds . It has a molecular weight of 163.22 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Larger R groups have been found to give higher cis selectivity for the substituents in the isolated heterocycles .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is represented by the formula C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10 (8)7-9/h4-5,7,11H,2-3,6H2,1H3 .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has often been examined as a hydrogen-donor solvent in coal liquifaction .


Physical And Chemical Properties Analysis

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 163.22 .

Scientific Research Applications

Crystal Engineering with Organic Fluorine

The inclusion of fluorine atoms in organic compounds like 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline significantly impacts their crystal packing and intermolecular interactions. Studies have shown that fluorine substitution can create unique molecular motifs through interactions such as C–F⋯F, C–H⋯F, and C–H⋯O in the crystal lattice. These interactions are crucial for understanding how organic fluorine contributes to the structural integrity and behavior of crystal formations, making it a valuable tool in crystal engineering (Choudhury & Row, 2006).

Antitumor and Antibacterial Activities

Fluoroquinoline derivatives have shown promising results in the development of antitumor and antibacterial agents. Certain 7-fluoro (or 8-methoxy)-4-anilinoquinolines have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, revealing compounds with potent and selective inhibitory effects (Liu et al., 2015). Moreover, fluoroquinolone derivatives exhibit significant antimycobacterial activities against strains like Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting their potential as therapeutic agents in treating tuberculosis (Senthilkumar et al., 2008).

Fluorescence Applications in Biomedical Analysis

The compound 6-Methoxy-4-quinolone, related to 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline, exhibits strong fluorescence in a wide pH range, making it an excellent candidate for fluorescent labeling in biomedical analysis. Its high stability and substantial fluorescence quantum yield in aqueous media are advantageous for sensitive and accurate detection methods in various biological samples (Hirano et al., 2004).

Enhancing Photostability in Medicinal Chemistry

The structural modification of quinolones by substituting with fluorine and methoxy groups has been shown to significantly influence their photostability, antibacterial activity, and cytotoxicity. Such modifications can lead to the development of fluoroquinolones with improved stability against UV irradiation, maintaining their therapeutic efficacy while reducing potential side effects (Matsumoto et al., 1992).

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound should be kept away from sources of ignition .

Future Directions

The future directions for the study and application of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline could involve further exploration of its biological activities and potential uses in medicine, given the known activities of tetrahydroquinoline-based compounds . Additionally, the development of novel synthetic strategies and the study of the reactivity of fluorinated quinolines could also be areas of interest .

properties

IUPAC Name

7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLULIZSMKVKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline

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